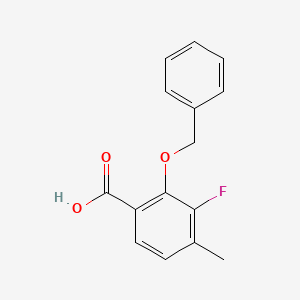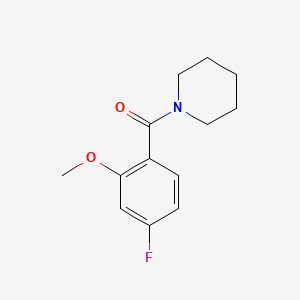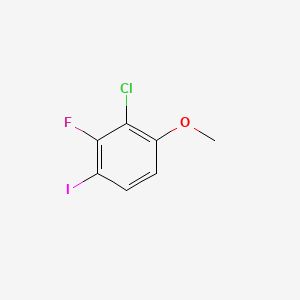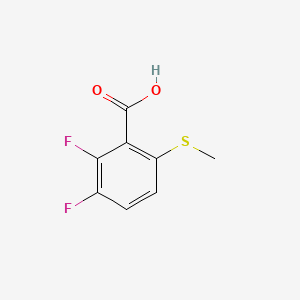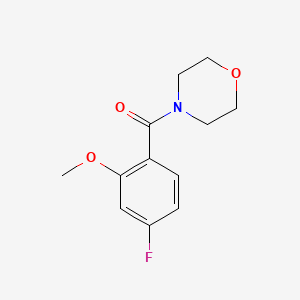
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methoxyphenyl)(morpholino)methanone (4F2MPM) is an organic compound with a molecular formula of C9H13NO2F. It is a colorless solid that is soluble in water and is used as a reagent in organic synthesis. 4F2MPM is a versatile compound that has a wide range of applications in research and development. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, optically active compounds, and polymers. It has also been used in the synthesis of a variety of organic compounds, such as dyes, catalysts, and antioxidants.
Mécanisme D'action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is able to form complexes with other molecules. This allows it to act as a catalyst in the synthesis of a variety of compounds. In addition, this compound is believed to be able to act as a proton donor, which can help to facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have an effect on the body’s metabolism, as well as its ability to synthesize certain compounds. In addition, this compound may also have an effect on the body’s immune system and its ability to fight off infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Fluoro-2-methoxyphenyl)(morpholino)methanone in laboratory experiments include its low cost, its availability, and its versatility. It is a relatively inexpensive compound and is widely available. In addition, it is a versatile compound that can be used in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its potential toxicity. Although it is believed to be relatively non-toxic, it may still have some adverse effects on humans and animals.
Orientations Futures
The potential future directions for the use of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone include its use in the synthesis of a variety of compounds, such as pharmaceuticals, optically active compounds, and polymers. In addition, it may be used in the synthesis of dyes, catalysts, and antioxidants. Another potential future direction for this compound is its use in the development of new drugs and treatments. Finally, this compound may be used in the development of new materials, such as polymers, composites, and coatings.
Méthodes De Synthèse
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone can be synthesized by a variety of methods, including the reaction of 2-methoxy-4-fluorophenyl morpholine with a carboxylic acid, such as acetic acid. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a base, such as sodium hydroxide. The reaction produces this compound as a colorless solid. The reaction can also be carried out in the presence of a base, such as potassium carbonate, and an acid, such as sulfuric acid.
Applications De Recherche Scientifique
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of optically active compounds, such as chiral drugs, chiral catalysts, and chiral additives. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound has been used in the synthesis of dyes, catalysts, and antioxidants.
Propriétés
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUYDNZQIFKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)

